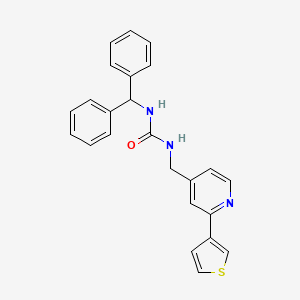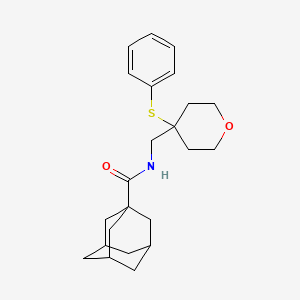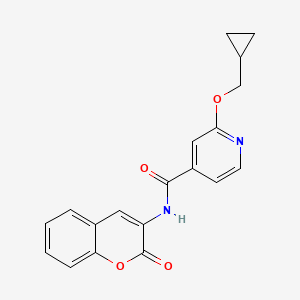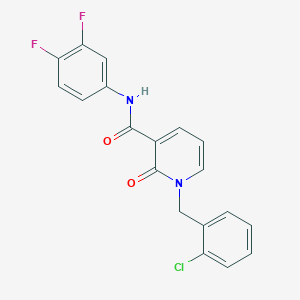
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea” is a novel organic compound . It has a molecular formula of C24H21N3OS . The compound has attracted attention from scientists and researchers for its various applications and potential implications in different fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzhydryl group, a thiophenyl group, a pyridinyl group, and a urea group . The exact mass of the compound is 402.15143251 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.5 g/mol . It has a topological polar surface area of 87.2 Ų and a complexity of 489 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Complex Formation
Research on similar urea derivatives, such as N-(pyridin-2-yl),N'-R(1)-ureas, demonstrates their association with various counterparts through hydrogen bonding. Studies involving nuclear magnetic resonance (NMR) and quantum chemical calculations reveal the impact of different substituents on this association, highlighting the role of hydrogen bonding and electronic repulsions in complex formation (Ośmiałowski et al., 2013).
Antiacetylcholinesterase Activity
Urea derivatives have been evaluated for antiacetylcholinesterase activity, important in the study of Alzheimer's disease and other neurodegenerative disorders. Research on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas reveals that certain structural modifications can yield compounds with high inhibitory activities, suggesting potential therapeutic applications (Vidaluc et al., 1995).
Binding Properties and Conformational Studies
Studies on pyrid-2-yl ureas show different conformational isomers and their binding properties with molecules like cytosine. These findings are crucial for understanding the interactions of urea derivatives at the molecular level, which can have implications in drug design and biochemistry (Chien et al., 2004).
Antimicrobial and Anticancer Properties
Recent studies have synthesized new urea derivatives showing significant antimicrobial and anticancer activities. These findings are particularly relevant in the search for new therapeutic agents and understanding the structure-activity relationships in these compounds (Elewa et al., 2021).
Inhibition and Catalysis
Urea derivatives have been explored as corrosion inhibitors and catalysts in various chemical reactions. For instance, certain urea-derived Mannich bases show efficacy as corrosion inhibitors, while others demonstrate potent catalytic activity in asymmetric Michael addition reactions (Jeeva et al., 2015), (Kawazoe et al., 2015).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, are known to affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the particular target and the biological context.
Propiedades
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-18-11-13-25-22(15-18)21-12-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRKSFLLXHTYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)





![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)


![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)